Methyl 3-[3-(benzyloxy)phenyl]propanoate

PPAR dual agonists FFAR1/GPR40 agonists type 2 diabetes

Methyl 3-[3-(benzyloxy)phenyl]propanoate (CAS 476458-89-6) is a meta-substituted benzyloxyphenylpropanoate methyl ester with the molecular formula C₁₇H₁₈O₃ and a molecular weight of 270.32 g·mol⁻¹. The compound features a benzyloxy ether group attached at the meta position of a phenyl ring, which is connected via a two-carbon ethylene spacer to a methyl ester terminus.

Molecular Formula C17H18O3
Molecular Weight 270.328
CAS No. 476458-89-6
Cat. No. B2634022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-[3-(benzyloxy)phenyl]propanoate
CAS476458-89-6
Molecular FormulaC17H18O3
Molecular Weight270.328
Structural Identifiers
SMILESCOC(=O)CCC1=CC(=CC=C1)OCC2=CC=CC=C2
InChIInChI=1S/C17H18O3/c1-19-17(18)11-10-14-8-5-9-16(12-14)20-13-15-6-3-2-4-7-15/h2-9,12H,10-11,13H2,1H3
InChIKeyTXAJWLXWNZRELC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-[3-(benzyloxy)phenyl]propanoate (CAS 476458-89-6): Structural Identity and Core Characteristics


Methyl 3-[3-(benzyloxy)phenyl]propanoate (CAS 476458-89-6) is a meta-substituted benzyloxyphenylpropanoate methyl ester with the molecular formula C₁₇H₁₈O₃ and a molecular weight of 270.32 g·mol⁻¹. The compound features a benzyloxy ether group attached at the meta position of a phenyl ring, which is connected via a two-carbon ethylene spacer to a methyl ester terminus . Its calculated LogP is 3.37 and topological polar surface area (PSA) is 35.53 Ų [1]. This compound is primarily employed as a protected synthetic intermediate in medicinal chemistry campaigns targeting peroxisome proliferator-activated receptor (PPAR) α/γ dual agonists and free fatty acid receptor 1 (FFAR1/GPR40) modulators, where the meta regiochemistry of the benzyloxy substituent constitutes a critical structural determinant of downstream pharmacological activity [2].

Why Methyl 3-[3-(benzyloxy)phenyl]propanoate Cannot Be Interchanged with Para-Substituted or Carboxylic Acid Analogs


Generic substitution among benzyloxyphenylpropanoate derivatives fails because the position of the benzyloxy substituent on the phenyl ring (meta vs. para vs. ortho) and the oxidation state of the terminal functional group (methyl ester vs. carboxylic acid) fundamentally alter both the physicochemical properties and the pharmacological trajectory of downstream products. The meta-substituted scaffold serves as the entry point to a distinct chemical space: meta-benzyloxy phenylpropanoic acid derivatives have demonstrated pronounced hypoglycemic activity in oral glucose tolerance tests in CD-1 mice, whereas the para-substituted scaffold has been predominantly optimized for GPR40/FFAR1 agonism with different structure–activity relationship (SAR) constraints [1]. Furthermore, the methyl ester form provides a LogP of 3.37 compared with the free carboxylic acid (CAS 57668-34-5, melting point 83–85 °C), enabling different solubility, handling, and orthogonal deprotection strategies in multi-step syntheses [2]. Interchanging these compounds without verifying regiochemistry and functional group identity risks diverting a synthetic route into an inactive or suboptimal SAR branch.

Quantitative Differentiation Evidence for Methyl 3-[3-(benzyloxy)phenyl]propanoate Against Closest Analogs


Meta vs. Para Regiochemistry: Divergent Pharmacological Trajectories in Antidiabetic Drug Discovery

The meta-substituted benzyloxyphenylpropanoic acid scaffold (derived from methyl 3-[3-(benzyloxy)phenyl]propanoate after ester hydrolysis) has been independently validated as a productive core for hypoglycemic agents. In the 2023 study by Kuranov et al., two meta-substituted phenylpropanoic acid compounds—3-(3-(4-(((1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylamino)methyl)benzyloxy)phenyl)propanoic acid and its 3-substituted benzyloxy regioisomer—produced a pronounced hypoglycemic effect in an oral glucose tolerance test (OGTT) in CD-1 mice, while also demonstrating FFAR1 activation at 10 µM and increased glucose uptake in HepG2 cells with no cytotoxicity [1]. In contrast, the para-substituted phenylpropionic acid scaffold has been established as the dominant structural motif for GPR40/FFAR1 agonists, with the benchmark compound benzyloxyphenylpropanoic acid (1b) showing an EC₅₀ of 510 nM at GPR40 in the Takeda program [2]. The two regioisomeric series address overlapping but distinct biological targets and optimization strategies; the meta series has been specifically linked to dual PPARα/γ activation [3], whereas the para series has been more extensively optimized for GPR40 selectivity [2].

PPAR dual agonists FFAR1/GPR40 agonists type 2 diabetes regiochemical SAR

Ester vs. Carboxylic Acid: Physicochemical and Synthetic Utility Differentiation

Methyl 3-[3-(benzyloxy)phenyl]propanoate (CAS 476458-89-6) differs from its free carboxylic acid counterpart 3-[3-(benzyloxy)phenyl]propionic acid (CAS 57668-34-5) in key physicochemical parameters that govern its role as a synthetic intermediate. The methyl ester has a calculated LogP of 3.37, approximately 2 log units higher than the predicted value for the carboxylic acid (~1.2–1.5 based on fragment-based estimation), conferring greater lipophilicity and organic-phase solubility for reactions requiring anhydrous conditions [1]. The carboxylic acid is a crystalline solid with a melting point of 83–85 °C and is commercially available at 96% purity , whereas the methyl ester lacks a reported melting point and is typically handled as an oil or low-melting solid. The methyl ester serves as a carboxyl-protected form that can be carried through multi-step sequences (e.g., Mitsunobu reactions, alkylations, cross-couplings) and selectively deprotected under basic hydrolysis conditions (LiOH or NaOH/MeOH) to liberate the free acid for final-stage coupling or biological testing. A documented two-step sequence from the methyl ester achieves 89% yield in the first step and 99% in the second (hydrogenation over Pt/C) , demonstrating the ester's compatibility with catalytic hydrogenation conditions that might otherwise reduce an unprotected carboxylic acid or cause catalyst poisoning.

synthetic intermediate protecting group strategy lipophilicity ester hydrolysis

Meta-Positioning as a Determinant of Dual PPARα/γ Agonist Activity

The meta-substitution pattern on the phenyl ring of phenylpropanoic acid derivatives has been explicitly explored and validated in the design of dual PPARα/γ agonists. In the 2008 study by Suh et al., a series of constrained meta-substituted phenyl propanoic acids bearing diaryl α-ethoxy propanoic acid moieties linked by rigid oxime ether or isoxazoline groups were synthesized and evaluated [1]. Most compounds with an oxime ether linker demonstrated greater PPARγ activation potency than the reference dual agonist tesaglitazar in vitro. Compound 18, a meta-substituted derivative, selectively transactivated PPARγ with an EC₅₀ of 0.028 µM versus PPARα with an EC₅₀ of 7.22 µM (a 258-fold selectivity window), and lowered blood glucose in db/db mice more effectively than muraglitazar after 11 days of oral treatment [1]. Additionally, the azetidinone acid series reported by Wang et al. (Bristol-Myers Squibb) employed meta-substituted phenylpropanoate intermediates to construct conformationally constrained dual PPARα/γ agonists, with the 3S,4S stereochemistry shown to be optimal for dual receptor binding and functional activity . While para-substituted phenylpropanoic acids dominate the GPR40 literature, the meta-substituted scaffold has carved out a distinct and productive niche in PPAR dual agonism, supported by both in vitro potency data and in vivo efficacy.

PPARalpha/gamma dual agonism meta-substituted phenylpropanoic acid tesaglitazar insulin sensitizer

Differentiation from β-Keto Ester Analog: Oxidation State Determines Synthetic Reactivity

Methyl 3-[3-(benzyloxy)phenyl]propanoate (CAS 476458-89-6) is the fully saturated propanoate ester (C₁₇H₁₈O₃, MW = 270.32), whereas methyl 3-(3-(benzyloxy)phenyl)-3-oxopropanoate (CAS 150356-53-9) is the corresponding β-keto ester (C₁₇H₁₆O₄, MW = 284.31) [1]. The β-keto ester contains an additional carbonyl group at the α-position relative to the phenyl ring, creating an activated methylene group (pKa ~10–11 for the α-protons) that enables Claisen condensations, Knorr pyrrole synthesis, and other reactions inaccessible to the saturated ester . The saturated ester (CAS 476458-89-6) lacks this acidic α-position, making it compatible with strongly basic conditions (e.g., LDA, NaH) that would deprotonate and potentially decompose the β-keto ester. This difference in oxidation state and acidity fundamentally determines which downstream transformations are feasible. The saturated ester is the preferred intermediate when the synthetic sequence requires nucleophilic additions or metalations that would be incompatible with the electrophilic β-keto carbonyl, or when the target molecule requires a saturated two-carbon linker rather than a ketone functionality.

β-keto ester oxidation state Claisen condensation synthetic versatility

High-Value Application Scenarios for Methyl 3-[3-(benzyloxy)phenyl]propanoate (CAS 476458-89-6)


Medicinal Chemistry: Dual PPARα/γ Agonist Lead Optimization Programs

This compound is the appropriate starting material for research groups pursuing dual PPARα/γ agonists for type 2 diabetes and dyslipidemia. The meta-substituted benzyloxyphenylpropanoate scaffold has been validated in the Bristol-Myers Squibb azetidinone acid series, where the 3S,4S stereochemistry conferred optimal dual receptor activation, and in the constrained meta-substituted phenylpropanoic acid series by Suh et al., where Compound 18 achieved PPARγ EC₅₀ = 0.028 µM with 258-fold selectivity over PPARα and superior in vivo glucose lowering compared to muraglitazar in db/db mice [1]. Researchers should procure the meta-methyl ester (CAS 476458-89-6) rather than the para isomer (CAS 24807-40-7) to ensure their SAR exploration remains within the productive dual-PPAR chemical space rather than the GPR40-selective space.

Multi-Step Synthesis Requiring Carboxyl-Protected Intermediate

The methyl ester form (LogP = 3.37) is specifically suited for synthetic sequences that require a protected carboxylic acid through multiple transformations. Documented protocols achieve 89% yield in benzylation/alkylation steps and 99% yield in subsequent hydrogenation over Pt/C, demonstrating the ester's robustness under both basic and hydrogenolytic conditions . The higher lipophilicity of the ester facilitates extraction and purification in organic solvents compared with the free carboxylic acid (CAS 57668-34-5, mp 83–85 °C), which may require aqueous workup or chromatography modifications.

FFAR1/FFA1 Agonist Development with Polypharmacology Intent

For programs seeking FFAR1 agonists with potential polypharmacology (e.g., concurrent PPAR engagement), the meta-substituted scaffold is preferred over the para-substituted analog. The 2023 study by Kuranov et al. demonstrated that meta-substituted benzyloxyphenylpropanoic acid derivatives activate FFAR1 at 10 µM, increase glucose uptake in HepG2 cells without cytotoxicity, and produce pronounced hypoglycemic effects in CD-1 mice OGTT [2]. This contrasts with the para-substituted series, which has been extensively optimized for selective GPR40 agonism (e.g., Takeda compound 1b, GPR40 EC₅₀ = 510 nM) [3]. The meta-methyl ester serves as the key intermediate for installing the aminobornyl or other pharmacophoric fragments onto the meta-substituted core.

Building Block for Azetidinone and β-Lactam-Based Dual PPAR Agonists

The compound is directly relevant as a synthetic precursor to azetidinone acid-derived dual PPARα/γ agonists, as reported by Wang et al. (Bristol-Myers Squibb, 2008). The meta-benzyloxyphenylpropanoate core provides the requisite three-carbon linker with the correct regiochemistry for constructing the conformationally constrained azetidinone ring system. The methyl ester serves as a handle for further elaboration, including N-arylation of azetidinone esters, which was achieved in high yield in the reported series . Procurement of CAS 476458-89-6 rather than an ortho- or para-substituted isomer or the β-keto ester variant ensures compatibility with the established synthetic route and avoids regiochemical mismatch in the final pharmacophore.

Quote Request

Request a Quote for Methyl 3-[3-(benzyloxy)phenyl]propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.